2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 4-fluorophenyl and a methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with an appropriate diketone to form the pyrazolo[1,5-a]pyrazine core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain kinases or interact with DNA, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core and have been studied for their biological activities.
Quinolinyl-pyrazoles: These compounds also feature a pyrazole ring and have shown promise in medicinal chemistry.
Uniqueness
2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to the specific substitution pattern on the pyrazolo[1,5-a]pyrazine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H10FN3O2 |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C14H10FN3O2/c1-20-14-13-11(8-19)12(17-18(13)7-6-16-14)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
BPDFZGCHPUQPJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=C(C(=N2)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
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